N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide
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Overview
Description
N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide: is a synthetic organic compound that features both hydroxypropyl and nitroimidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitroimidazole and 2-chloropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The hydroxypropyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Reduction: The major product of reduction would be the corresponding amine derivative.
Substitution: The major products would depend on the nature of the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting hypoxic tumor cells.
Industry: Could be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide would depend on its specific application:
Antimicrobial Activity: The nitroimidazole group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage microbial DNA.
Anticancer Activity: The compound may target hypoxic tumor cells, which are resistant to conventional therapies, by exploiting the unique metabolic environment of these cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole compound used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Uniqueness
N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide is unique due to its dual hydroxypropyl groups, which may confer additional solubility and reactivity properties compared to other nitroimidazole compounds.
Properties
CAS No. |
81892-66-2 |
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Molecular Formula |
C11H18N4O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N,N-bis(2-hydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H18N4O5/c1-8(16)5-14(6-9(2)17)10(18)7-13-4-3-12-11(13)15(19)20/h3-4,8-9,16-17H,5-7H2,1-2H3 |
InChI Key |
JKQPSNAIPWLHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C(=O)CN1C=CN=C1[N+](=O)[O-])O |
Origin of Product |
United States |
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